N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group. The acetamide side chain is N-linked to a 3,4-dimethoxybenzyl moiety.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-31-18-7-5-17(6-8-18)19-13-20-24(30)27(10-11-28(20)26-19)15-23(29)25-14-16-4-9-21(32-2)22(12-16)33-3/h4-13H,14-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNNJKVWPJEEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of methoxy groups and an acetamide functional group further enhances its potential as a bioactive agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophage cell lines. This suggests a potential mechanism for mitigating inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Gene Expression : The compound may influence the expression of genes related to apoptosis and inflammation through transcriptional regulation.
- Interaction with Cellular Signaling Pathways : It is likely that this compound interacts with various signaling pathways (e.g., MAPK, NF-κB) that are critical in cancer and inflammatory processes .
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a related pyrazolo compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations . This suggests that this compound may exhibit similar efficacy.
Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory responses in RAW 264.7 macrophages, compounds with similar structures were found to significantly inhibit LPS-induced NO production without inducing cytotoxicity . This highlights the potential for this compound to act as an anti-inflammatory agent.
Data Tables
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown significant growth inhibition against various cancer cell lines. In particular, compounds exhibiting structural similarities have demonstrated effectiveness against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with growth inhibition percentages reaching up to 75% in some cases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, compounds in this class have been investigated for anti-inflammatory properties. Some studies indicate that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. This suggests that this compound may serve as a basis for developing new anti-inflammatory drugs .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the methoxy groups via methylation processes.
- Coupling reactions to attach the benzyl and acetamide moieties.
These synthetic strategies are crucial for optimizing yield and purity, which directly influence biological activity.
Case Study: Anticancer Activity
A study published in ACS Omega examined a series of pyrazolo derivatives similar to this compound. The results indicated that specific modifications to the pyrazole structure enhanced anticancer efficacy against multiple cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of a related compound. The study utilized both in vitro and in vivo models to assess efficacy against bacterial infections. Results indicated that the compound not only inhibited bacterial growth but also showed low toxicity towards human cells, making it a promising candidate for further development as an antibacterial agent .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
